molecular formula C15H14FN3O5S B2413271 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid CAS No. 2034476-67-8

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2413271
CAS No.: 2034476-67-8
M. Wt: 367.35
InChI Key: WDOBBTCQJQSOCJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a fluoro group, a pyridazin-3-yloxy group, and a pyrrolidin-1-ylsulfonyl group

Properties

IUPAC Name

2-fluoro-5-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O5S/c16-13-4-3-11(8-12(13)15(20)21)25(22,23)19-7-5-10(9-19)24-14-2-1-6-17-18-14/h1-4,6,8,10H,5,7,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOBBTCQJQSOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps:

    Formation of the Pyridazin-3-yloxy Intermediate: This step involves the reaction of pyridazine with an appropriate alkylating agent to introduce the pyridazin-3-yloxy group.

    Synthesis of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the sulfonylation of pyrrolidine using a sulfonyl chloride reagent.

    Coupling of Intermediates: The pyridazin-3-yloxy and pyrrolidin-1-ylsulfonyl intermediates are then coupled to the benzoic acid core, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry. Key areas of interest include:

Antimicrobial Activity

Studies have shown that derivatives containing pyridine and sulfonamide moieties possess significant antimicrobial properties. For example:

  • Compounds similar to 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones in disc diffusion assays .

Antifungal Activity

Research indicates that related compounds exhibit antifungal activity against strains such as Candida albicans. For instance, some derivatives showed minimum inhibitory concentrations (MICs) below 25 µg/mL, outperforming standard treatments like fluconazole .

Anti-inflammatory Properties

The sulfonamide structure is known for its anti-inflammatory effects, which could be leveraged in developing treatments for inflammatory diseases. Compounds derived from similar scaffolds have shown efficacy in inhibiting inflammatory pathways .

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized a series of pyridine-sulfonamide derivatives and assessed their antimicrobial activity against common pathogens. The results indicated that several compounds exhibited superior activity compared to existing antibiotics, highlighting the potential of these derivatives for therapeutic use .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have demonstrated that this compound interacts favorably with target proteins involved in microbial resistance and inflammation pathways, suggesting mechanisms for its biological activity .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid: shares similarities with other benzoic acid derivatives that have fluoro, pyridazin-3-yloxy, and pyrrolidin-1-ylsulfonyl groups.

    Other Fluorinated Benzoic Acids: Compounds with similar structures but different substituents on the benzoic acid core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a fluorinated benzoic acid core, a pyrrolidine ring, and a sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FN2O5S, with a molecular weight of 367.4 g/mol. The compound features:

  • Fluorine atom : Enhancing lipophilicity and biological activity.
  • Pyrrolidine ring : Known for modulating biological activity.
  • Sulfonyl group : Contributing to pharmacological properties.

Antitumor Activity

Research has indicated that compounds related to this compound exhibit antitumor properties. For instance, derivatives with similar structural features have shown selective cytotoxicity against various cancer cell lines, suggesting potential for further development as antitumor agents .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, particularly in respiratory diseases. Studies show that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-4, which are critical in inflammatory responses . The inhibition of these mediators suggests its potential application in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4D. Inhibitors of PDE4D have therapeutic implications in neuroinflammation and cognitive disorders. The IC50 values for related compounds indicate potent inhibition, highlighting the potential of this compound as a lead compound in drug development .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of a derivative of the compound on HCC (hepatocellular carcinoma) models. The results demonstrated significant tumor growth inhibition compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated.

Case Study 2: Respiratory Inflammation

In vivo studies using guinea pig models showed that the compound effectively reduced bronchial eosinophilia and airway hyperactivity. This suggests that it may be beneficial for patients suffering from chronic airway obstruction by modulating inflammatory pathways .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2-Fluoro-N-(4-pyridazinyl)-N-(pyrrolidinyl)benzamideBenzamide moietyAntitumor activity
4-(Pyridin-4-yloxy)pyrrolidineLacks sulfonyl groupAntimicrobial properties
2-Fluoro-N-(4-pyridazinyl)-N-(morpholinyl)benzamideMorpholine instead of pyrrolidinePotential antidiabetic effects

Q & A

Q. Answer :

  • Step 1 : Start with 5-fluorobenzoic acid derivatives. Sulfonate the aromatic ring at the 5-position using chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to form the sulfonyl chloride intermediate.
  • Step 2 : Couple the sulfonyl chloride with 3-(pyridazin-3-yloxy)pyrrolidine. Use a base like triethylamine in anhydrous dichloromethane to neutralize HCl byproducts. Reaction efficiency depends on stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to pyrrolidine derivative) .
  • Step 3 : Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Monitor purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: Which analytical methods are critical for confirming the compound’s purity and structural integrity?

Q. Answer :

  • HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) to achieve baseline separation of impurities (<0.5% area) .
  • NMR : ¹H and ¹³C NMR (DMSO-d6) to confirm sulfonyl group resonance (~δ 3.5–4.0 ppm for pyrrolidine protons) and absence of unreacted intermediates. 19F NMR can validate fluorine substitution .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns matching expected functional groups .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Q. Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and enzyme sources. Differences in IC50 values may arise from variable expression levels of target proteins .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm the absence of racemization in the pyrrolidine ring, which can alter binding affinity .
  • Buffer Conditions : Test activity under varying pH (6.5–7.4) and ionic strength, as sulfonyl groups are sensitive to protonation states .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Answer :

  • Modify Substituents : Synthesize analogs with variations in the pyridazine ring (e.g., 6-fluoro vs. 5-methyl substitutions) and compare inhibitory potency against target enzymes like PIN1 .
  • Functional Assays : Use fluorescence polarization assays to measure binding kinetics. Include positive controls (e.g., 5-fluoro-2-hydroxybenzoic acid derivatives) to benchmark activity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with active sites, prioritizing analogs with enhanced hydrogen-bonding potential .

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions involving volatile solvents .
  • Waste Disposal : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts (e.g., residual sulfonic acids) with sodium bicarbonate before disposal .
  • Emergency Measures : In case of skin contact, rinse immediately with 10% ethanol solution followed by water. For inhalation, move to fresh air and monitor for respiratory irritation .

Advanced: What mechanistic insights exist for this compound’s enzyme inhibition?

Q. Answer :

  • Target Identification : The sulfonyl group likely interacts with catalytic residues (e.g., cysteine or histidine) in enzymes like PTPN1, disrupting phosphorylation pathways .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish between competitive and non-competitive mechanisms. Use Lineweaver-Burk plots to analyze substrate affinity changes .
  • Metabolite Profiling : LC-MS/MS to identify in vitro metabolites, particularly hydrolysis products of the sulfonyl-pyrrolidine bond, which may influence off-target effects .

Basic: How to address challenges in achieving >95% purity during synthesis?

Q. Answer :

  • Recrystallization : Optimize solvent pairs (e.g., DMF/water) to remove unreacted sulfonyl chloride.
  • Chromatography : Use preparative HPLC with a C18 column and isocratic elution (methanol/water 65:35) for high-yield recovery .
  • Quality Control : Implement in-process checks (TLC or FTIR) after each synthetic step to minimize cumulative impurities .

Advanced: How to ensure reproducibility in pharmacological data?

Q. Answer :

  • Standardize Assays : Use identical lot numbers for reagents (e.g., ATP in kinase assays) and calibrate equipment (e.g., plate readers) daily.
  • Blind Testing : Perform double-blinded experiments to eliminate bias in data interpretation .
  • Data Validation : Cross-check results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Basic: What storage conditions prevent compound degradation?

Q. Answer :

  • Temperature : Store at –20°C in amber vials to avoid light-induced sulfonyl bond cleavage .
  • Desiccant : Include silica gel packs to minimize hydrolysis in humid environments.
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to reduce freeze-thaw cycles .

Advanced: How to optimize enzyme inhibition assays for high-throughput screening?

Q. Answer :

  • Miniaturization : Use 384-well plates with automated liquid handlers to reduce reagent volumes by 50% .
  • Fluorescent Probes : Develop FRET-based substrates (e.g., FITC-labeled peptides) for real-time activity monitoring.
  • Z’-Factor Analysis : Validate assay robustness (Z’ > 0.5) by testing positive/negative controls in triplicate across multiple plates .

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